tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a bicyclic compound characterized by a unique structure that includes a nitrogen atom incorporated into a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with {3-azabicyclo[3.1.1]heptan-1-yl}methanol . The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Hydrolysis: Carboxylic acid and tert-butanol.
Oxidation: Aldehyde or carboxylic acid.
Substitution: Substituted derivatives at the hydroxymethyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic ring system can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison:
- tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
- tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate lacks the methyl group, which may result in different binding properties and reactivity.
- tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate contains a thienyl group, which can significantly alter its electronic properties and interactions with biological targets.
- tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has a different ring system, which can affect its overall stability and reactivity.
This detailed article provides a comprehensive overview of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[311]heptane-3-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2763758-81-0 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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